Product packaging for 6-Chloro-chroman-3-carboxylic acid amide(Cat. No.:CAS No. 1090424-28-4)

6-Chloro-chroman-3-carboxylic acid amide

Cat. No.: B3364013
CAS No.: 1090424-28-4
M. Wt: 211.64
InChI Key: YHMNUKNIJDGFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Chroman Scaffold in Academic Chemical and Biological Research

The chroman scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a remarkable breadth of biological activities. uevora.ptnih.gov Its derivatives have been investigated for their potential in treating a wide spectrum of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. uevora.pt The versatility of the chroman structure allows for modifications at various positions, enabling the fine-tuning of its pharmacological properties. acs.orggu.se

Research has highlighted the importance of the chroman framework in the development of selective enzyme inhibitors, such as those targeting SIRT2, which is implicated in age-related diseases. acs.org Furthermore, chroman-based compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govacs.orgnih.gov The inherent bioactivity of the chroman scaffold, coupled with its synthetic tractability, solidifies its status as a privileged platform in drug discovery and chemical biology. researchgate.netasianpubs.org

Overview of 6-Chloro-chroman-3-carboxylic acid amide within the Chroman Chemical Space

Within the extensive family of chroman derivatives lies this compound, a compound that, while not extensively studied, holds potential by virtue of its structural components. Its chemical backbone is the chroman ring system, with a chlorine atom substituted at the 6-position and a carboxamide group at the 3-position. The introduction of a chlorine atom can significantly influence a molecule's lipophilicity and metabolic stability, while the amide functional group is a common feature in many pharmaceuticals, known for its ability to form hydrogen bonds and interact with biological targets.

While direct research on this compound is limited, its parent carboxylic acid, 6-Chloro-chroman-3-carboxylic acid, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. acs.org The conversion of this carboxylic acid to the corresponding amide is a chemically feasible transformation, suggesting that this compound could be readily synthesized for further investigation. The known biological activities of structurally related chromone-3-carboxamides, which include anti-inflammatory and antitrypanosomal properties, provide a rationale for exploring the potential therapeutic applications of this specific chroman derivative. semanticscholar.org

Chemical Properties and Synthesis

The general chemical properties of this compound can be inferred from its structure. The presence of the chroman ring system, the chloro substituent, and the amide functional group will dictate its reactivity, solubility, and potential for intermolecular interactions.

PropertyValue
Molecular Formula C10H10ClNO2
CAS Number 1090424-28-4

The synthesis of this compound would likely proceed from its corresponding carboxylic acid, 6-Chloro-chroman-3-carboxylic acid. Several general methods for the formation of amides from carboxylic acids are well-established in organic chemistry and could be applied in this case.

One common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl2). semanticscholar.orgresearchgate.net The resulting highly reactive acyl chloride can then be treated with ammonia (B1221849) or an amine to form the desired amide. semanticscholar.org

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the direct reaction between the carboxylic acid and an amine. researchgate.net This method proceeds through a reactive O-acylisourea intermediate. More modern approaches also utilize in situ generated phosphonium (B103445) salts to activate the carboxylic acid for amidation. nih.gov

Research Findings

Studies on chromone-3-carboxamides have demonstrated their potential as anti-inflammatory and antitrypanosomal agents. semanticscholar.org For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit inflammatory pathways or act against the parasite Trypanosoma brucei. semanticscholar.org These findings suggest that the carboxamide moiety at the 3-position of the chroman ring system could be a key pharmacophore.

Furthermore, research into other substituted chroman derivatives has revealed a wide array of biological activities. For example, various chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme linked to neurodegenerative diseases. acs.org The substitution pattern on the chroman ring has been shown to be crucial for activity, with electron-withdrawing groups at certain positions enhancing potency. acs.org This highlights the potential for the chloro group in this compound to influence its biological profile.

Given the established significance of the chroman scaffold and the known bioactivities of related carboxamides, this compound represents a compound of interest for future research endeavors in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO2 B3364013 6-Chloro-chroman-3-carboxylic acid amide CAS No. 1090424-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMNUKNIJDGFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features within the 6-Chloro-chroman-3-carboxylic acid amide Core

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. mdpi.com For the this compound core, the key pharmacophoric features can be dissected into three main components: the chroman ring system, the C6-chloro substituent, and the C3-carboxamide side chain.

Chroman Ring System: The bicyclic chroman structure serves as a rigid scaffold that orients the substituents in a defined three-dimensional space. The oxygen atom within the dihydropyran ring can act as a hydrogen bond acceptor, a crucial interaction point for many biological targets. mdpi.com The aromatic benzene (B151609) portion of the chroman can engage in hydrophobic and π-stacking interactions with receptor pockets.

C6-Chloro Substituent: The chlorine atom at the 6-position of the chroman ring significantly influences the electronic properties of the aromatic ring through its electron-withdrawing inductive effect and electron-donating resonance effect. This substitution can profoundly affect the molecule's binding affinity, lipophilicity, and metabolic stability. nih.govchemrxiv.org In many drug candidates, a chloro group serves as a critical feature for activity. nih.gov For instance, studies on related 4H-chromene derivatives have utilized the 6-chloro substitution in the development of pharmacophore models for anticancer activity. nih.gov

C3-Carboxamide Side Chain: The amide group at the C3 position is a critical functional group capable of forming multiple hydrogen bonds. The amide proton acts as a hydrogen bond donor (HBD), while the carbonyl oxygen is a strong hydrogen bond acceptor (HBA). mdpi.com The orientation of this group, dictated by the stereochemistry at the C3 chiral center, is often crucial for precise interactions with target proteins. SAR studies on related chroman-3-ylcarboxamides, which act as voltage-gated sodium channel blockers, have confirmed that modifications to the carboxamide moiety are key to modulating biological activity. nih.gov

A general pharmacophore model for this class of compounds would therefore include a hydrogen bond acceptor (chroman oxygen), an aromatic/hydrophobic region (benzene ring), a halogen bond donor or hydrophobic feature (C6-chloro), and hydrogen bond donor/acceptor features from the C3-amide group.

Positional and Substituent Effects on In Vitro Biological Activity Profiles

The substitution pattern on both the chroman ring and the amide nitrogen plays a pivotal role in determining the biological activity and selectivity of these compounds. While specific SAR data for this compound is not extensively published, valuable insights can be drawn from closely related analogs, such as ROCK2 inhibitors based on a chroman-3-carboxylic acid amide scaffold.

In a study focused on developing isoform-selective ROCK2 inhibitors, a series of (S)-chroman-3-carboxylic acid amides were synthesized and evaluated. The findings highlight the sensitivity of the target to substitutions at various positions.

Key Findings from Analog Studies:

Substitution on the Amide Nitrogen: The nature of the substituent attached to the amide nitrogen is a primary determinant of potency and selectivity. Attaching aromatic rings, such as a 4-pyridin-4-yl-phenyl group, was found to be highly favorable for ROCK2 inhibition.

Substitution on the Chroman Ring: Modifications on the aromatic part of the chroman ring also significantly impact activity. For example, a methoxy (B1213986) group at the 6-position, instead of a chloro group, was present in a highly potent ROCK2 inhibitor. This suggests that the electronic and steric properties at this position are critical for tuning the activity profile.

The table below summarizes representative data from a study on (S)-6-methoxy-chroman-3-carboxylic acid amides, illustrating the impact of modifying the amide substituent on ROCK2 inhibitory activity. This provides a model for how changes to the amide portion of the 6-chloro analog might affect its biological profile.

Compound IDR Group (Substituent on Amide Nitrogen)ROCK2 IC₅₀ (nM)Selectivity vs. ROCK1 (Fold)
7a 4-Pyridin-2-yl-phenyl2910.7
7b 4-Pyridin-3-yl-phenyl617.5
7c 4-Pyridin-4-yl-phenyl322.7
7d 6-Pyridin-3-yl-pyridin-3-yl1014.8

*Data extracted from a study on (S)-6-methoxy-chroman-3-carboxylic acid amides as ROCK2 inhibitors. The data illustrates the sensitivity of the biological activity to the substituent on the amide nitrogen.

These findings underscore the importance of systematic modification of the substituents on the core scaffold to optimize biological activity. For the 6-chloro variant, similar explorations would be necessary to define its specific SAR profile for a given target.

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of this compound is a key factor governing its interaction with biological targets. The chroman ring system is not planar; the dihydropyran ring typically adopts a half-chair or sofa conformation. The specific conformation influences the spatial orientation of the substituent at the C3 position.

The C3 position is a chiral center, meaning the carboxamide group can be in either an (R) or (S) configuration. This stereochemistry is often critical for biological activity, as one enantiomer may fit into a binding site far more effectively than the other.

Molecular modeling and NMR studies on related chroman derivatives are used to predict the lowest energy conformations and understand how the molecule presents its key pharmacophoric features to a target protein. For instance, in a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker was found to be absolutely critical for activity, with the reverse amide isomer being completely inactive. This highlights how the precise geometry and electronic distribution of the amide bond within the broader molecular structure are paramount for molecular recognition.

Bioisosteric Replacement Strategies for the Amide Linkage in Chroman Derivatives

While the amide bond is a cornerstone of many potent molecules, it can be susceptible to enzymatic hydrolysis in vivo, potentially leading to poor metabolic stability. chemrxiv.org Bioisosteric replacement, where the amide group is replaced by another functional group with similar steric and electronic properties, is a common strategy in medicinal chemistry to overcome this liability while retaining or improving biological activity. mdpi.comnih.gov

A variety of heterocyclic rings are known to be effective bioisosteres for the amide bond. nih.gov These rings can mimic the planarity and the hydrogen bonding capabilities of the amide group but are generally more resistant to hydrolysis. Common heterocyclic bioisosteres for amides include:

1,2,3-Triazoles: These are one of the most popular amide surrogates, often synthesized via "click" chemistry. chemrxiv.orgnih.gov They are planar and possess hydrogen bond accepting nitrogen atoms.

Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles can mimic the dipole moment of an amide and are often used to improve metabolic stability. nih.gov

Pyrazoles and Imidazoles: These rings also serve as effective amide replacements.

In a relevant study, researchers designed novel α-lipoic acid derivatives attached to a chroman ring for neuroprotective activity. They successfully replaced an amide linkage with a 1,2,3-triazole ring, which led to an improvement in biological activity. nih.gov

The following table presents data from the aforementioned study on neuroprotective chroman derivatives, comparing an amide-linked compound with its 1,2,3-triazole bioisostere. nih.gov

CompoundLinkerNeuroprotective Activity (EC₅₀, µM)
Parent Compound (28) Amide2.10 ± 0.40
Bioisostere (29) 1,2,3-Triazole0.90 ± 0.04

*Data from a study on neuroprotective α-lipoic acid derivatives with a chroman ring, showing improved efficacy upon bioisosteric replacement of the amide linker. nih.gov

This example demonstrates that a heterocyclic bioisostere can successfully replace the amide linkage in a chroman derivative, not only preserving but enhancing biological activity. Such strategies would be directly applicable to the this compound core to optimize its pharmacokinetic and pharmacodynamic properties.

Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes

Receptor Ligand Binding and Modulation Studies

Ligand-Induced Conformational Changes

The binding of a ligand to a biological target, such as a protein or nucleic acid, can induce significant conformational changes that are pivotal to its biological activity. derpharmachemica.com This principle is fundamental in medicinal chemistry, as these structural alterations can either activate or inhibit the target's function. For instance, the binding of an agonist to a receptor can trigger a cascade of conformational shifts that lead to downstream signaling. derpharmachemica.com Conversely, an antagonist may bind in a manner that stabilizes an inactive state of the receptor. derpharmachemica.com

While direct studies on the conformational changes induced specifically by 6-Chloro-chroman-3-carboxylic acid amide are not extensively documented in publicly available research, the broader class of chroman and related heterocyclic compounds is known to interact with various biological targets through such mechanisms. For example, molecular docking studies of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a related chroman derivative, have revealed that hydrophobic interactions are key to its high potency and isoform selectivity as a ROCK2 inhibitor. researchgate.net This suggests that the compound fits into the binding site in a specific orientation that is energetically favorable, a process inherently linked to conformational adjustments of both the ligand and the protein.

In a more distant but illustrative example, the binding of the inhibitor 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) to D-dopachrome tautomerase (D-DT) has been shown to force the C-terminal of the protein into an open conformation through an induced-fit mechanism. derpharmachemica.com This highlights how a small molecule can allosterically modulate protein structure and function. Given the structural similarities, it is plausible that this compound also exerts its biological effects through induced conformational changes in its respective cellular targets, a hypothesis that warrants further investigation through techniques such as X-ray crystallography and NMR spectroscopy.

In Vitro Cellular Activity Research

Cell-based assays are indispensable tools for elucidating the biological effects of a compound in a physiologically relevant context. Research on chroman and chromone (B188151) carboxamide derivatives has revealed a spectrum of activities, including neuroprotective, anti-inflammatory, and antimicrobial effects.

Cell-Based Assays for Specific Biological Pathways (e.g., Neuroprotection, Anti-inflammatory pathways, Antimicrobial effects)

Neuroprotection: Novel 1,2-dithiolane/chroman hybrids have been synthesized and evaluated for their neuroprotective properties against oxidative stress-induced cell death in glutamate-challenged HT22 hippocampal neurons. nih.gov This research indicates that the chroman moiety is a viable scaffold for the development of neuroprotective agents. The presence of nitrogen-containing heterocycles was found to significantly influence the neuroprotective activity of these 5-substituted chroman derivatives. nih.gov

Anti-inflammatory Pathways: The anti-inflammatory potential of chroman carboxamides has been demonstrated in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One such derivative, 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158), was found to inhibit the production of interleukin-6 (IL-6). nih.gov Further investigation revealed that this compound also attenuated the LPS-induced synthesis of other pro-inflammatory mediators, including tumor necrosis factor (TNF)-alpha, IL-1beta, interferon-inducible protein (IP)-10, and macrophage inflammatory protein (MIP)-1beta transcripts. nih.gov

Compound Cell Line Stimulus Inhibited Cytokines/Mediators
CP-1158RAW 264.7LPSIL-6, TNF-alpha, IL-1beta, IP-10, MIP-1beta

Antimicrobial Effects: The chromone and coumarin (B35378) scaffolds, which are structurally related to chromans, have been extensively investigated for their antimicrobial properties. A study on coumarin-3-carboxamide derivatives showed moderate antibacterial activity, with some compounds being more effective against specific bacterial strains. lew.ro For instance, certain derivatives displayed better antibacterial activity against S. epidermidis and S. aureus. lew.ro Another study focusing on 2H-Chromene-3-carboxamide derivatives also reported antimicrobial activities. researchgate.net While these studies are not on the exact this compound, they suggest that the carboxamide functional group attached to a chroman-like core is a promising pharmacophore for antimicrobial agent development.

Compound Class Biological Activity Example Findings
Coumarin-3-carboxamidesAntibacterial & AntifungalModerate antibacterial activity; some derivatives effective against S. epidermidis and S. aureus. lew.ro
2H-Chromene-3-carboxamidesAntimicrobialShowed inhibitory activity against various microbes. researchgate.net

Investigation of Apoptosis Induction and Cell Proliferation in Research Models

The evaluation of a compound's effect on apoptosis and cell proliferation is crucial, particularly in the context of cancer research. Studies on novel coumarin-3-carboxamide derivatives have shown their potential to inhibit the growth of cancer cells. researchgate.netnih.gov Specifically, certain 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were found to be potent inhibitors of HepG2 and HeLa cancer cell lines. researchgate.netnih.gov While these compounds are coumarins, the presence of the carboxamide group is a shared feature with the subject compound.

A study on chromone-3-carboxamides also included an evaluation of their cytotoxic properties. researchgate.netarkat-usa.org This provides an initial indication of their potential to affect cell proliferation. However, more detailed investigations are required to specifically determine if this compound induces apoptosis, and if so, through which cellular pathways (e.g., caspase activation).

Compound Class Cell Lines Observed Effect IC50 Values
Coumarin-3-carboxamidesHepG2, HeLaInhibition of cancer cell growth researchgate.netnih.gov0.39–4.85 μM researchgate.netnih.gov
Chromone-3-carboxamidesVariousCytotoxic properties researchgate.netarkat-usa.orgNot specified

Mechanism of Action Studies in Target Cells (e.g., effects on lactate (B86563) transport)

Understanding the precise molecular mechanisms by which a compound exerts its effects is a key goal of in vitro cellular research. For the anti-inflammatory activity of the chroman carboxamide derivative CP-1158, the mechanism has been linked to the inhibition of the nuclear factor-kappaB (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor in the expression of pro-inflammatory cytokines. nih.gov CP-1158 was shown to prevent the LPS-induced nuclear translocation of the NF-κB complex, thereby inhibiting its DNA binding and transcriptional activity in RAW 264.7 macrophages. nih.gov Notably, this action occurred downstream of the degradation of the inhibitory kappaB (IκB) protein. nih.gov

Currently, there is no available research specifically detailing the effects of this compound on lactate transport. This remains an area for future investigation to fully characterize its cellular mechanism of action.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. tudelft.nlnih.gov These methods are instrumental in understanding the fundamental nature of a compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netdoaj.org It allows for the optimization of a molecule's geometry to find its most stable three-dimensional conformation. For chroman derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute the molecular geometry and electronic structure. researchgate.netdoaj.org Such calculations are foundational for understanding how the molecule will interact with its environment. The structural parameters derived from these calculations can be compared with experimental data, if available, to validate the computational model. nih.gov

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For related chromone (B188151) derivatives, these values have been calculated to predict biological activity. researchgate.net

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) Difference between LUMO and HOMO energiesRelates to chemical reactivity and stability

NBO Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into the interactions between atoms within a molecule, such as hybridization and charge distribution. It is particularly useful for understanding non-covalent interactions, which are critical for ligand-protein binding. researchgate.net This analysis can reveal the nature of hydrogen bonds and other stabilizing interactions that a molecule like 6-chloro-chroman-3-carboxylic acid amide might form.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping creates a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net This map helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For drug design, MEP maps are invaluable for predicting how a ligand will orient itself within a protein's binding pocket, as it will tend to align its positive regions with the protein's negative regions and vice versa.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. nih.gov

Ligand-Protein Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational procedure that predicts the conformation and binding affinity of a ligand within the active site of a target protein. nih.govtandfonline.com This technique is instrumental in identifying potential biological targets for a compound and in understanding the specific interactions that stabilize the ligand-protein complex. tandfonline.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub

For 6-Chloro-chroman-3-carboxylic acid amide, the IR spectrum would be expected to display several characteristic absorption bands. The primary amide group is particularly distinctive, giving rise to two N-H stretching bands in the 3100-3500 cm⁻¹ region for the -NH₂ group. libretexts.orgyoutube.com A strong, sharp absorption corresponding to the C=O stretch (Amide I band) would be prominent around 1650-1690 cm⁻¹. pressbooks.pubyoutube.com The N-H bending vibration (Amide II band) typically appears near 1620 cm⁻¹. libretexts.org

Other key signals would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the saturated chroman ring (below 3000 cm⁻¹). The C-O-C asymmetric stretch of the chroman ether linkage would be visible in the fingerprint region, approximately 1200-1260 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ range. libretexts.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound Wavenumber ranges are based on established spectroscopic data for the relevant functional groups. libretexts.orgpressbooks.pubyoutube.comlibretexts.org

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary AmideN-H Stretch3100 - 3500 (two bands)Medium-Strong
Amide CarbonylC=O Stretch (Amide I)1650 - 1690Strong
Primary AmideN-H Bend (Amide II)~1620Medium-Strong
Aromatic C-HC-H Stretch>3000Medium-Weak
Aliphatic C-HC-H Stretch<3000Medium
Aromatic C=CC=C Stretch1450 - 1600Medium
Chroman EtherC-O-C Stretch1200 - 1260Strong

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

The molecular formula for this compound is C₁₀H₁₀ClNO₂. sigmaaldrich.com Its calculated molecular weight is approximately 211.65 g/mol . In a mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z 211. A characteristic isotopic peak (M+2)⁺• at m/z 213, with an intensity of about one-third that of the molecular ion peak, would also be present, confirming the presence of a single chlorine atom. libretexts.org

Common fragmentation pathways for amides often involve the cleavage of bonds adjacent to the carbonyl group. A primary fragmentation would be the alpha-cleavage of the C-C bond between the chroman ring and the carbonyl group, leading to the formation of an acylium ion (R-CO⁺). libretexts.orglibretexts.org Other fragmentations could involve the loss of the entire amide group (-CONH₂) or cleavage within the chroman ring structure.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Predicted m/z Description
[M]⁺•211Molecular ion (with ³⁵Cl)
[M+2]⁺•213Isotopic molecular ion (with ³⁷Cl)
[M - NH₂]⁺195Loss of the amino group
[M - CONH₂]⁺167Loss of the primary amide functional group

X-ray Crystallography for Solid-State Structural Analysis (if available for analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, analysis of analogous structures provides significant insight into the expected solid-state conformation. nih.gov

For related amide-containing heterocyclic compounds, X-ray diffraction studies have unambiguously established molecular geometry, including bond lengths, bond angles, and torsional angles. mdpi.comnih.govmdpi.com In the case of this compound, this technique could confirm the conformation of the chroman ring (e.g., a half-chair or sofa conformation) and the relative orientation of the chloro and carboxamide substituents.

Crucially, because the molecule possesses a stereocenter at the C3 position, it is chiral. If a single enantiomer is crystallized, X-ray crystallography can determine its absolute configuration. Furthermore, the analysis reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the amide N-H donors and the carbonyl oxygen acceptor. nih.govmdpi.com These interactions are fundamental to the physical properties of the solid material. Studies on similar carboxamides show that strong acid-amide or amide-amide synthons often dictate the packing motif in the solid state. nih.gov

Q & A

Q. How can structure-activity relationship (SAR) studies guide functionalization of the chroman core?

  • Methodological Answer : Synthesize analogs with substituents at positions 6 (Cl), 8 (e.g., F, OMe), and 3 (amide vs. ester). Assess bioactivity trends using QSAR models; Hammett constants (σ) predict electronic effects on reactivity. Para-substituted aryl amides often enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-chroman-3-carboxylic acid amide
Reactant of Route 2
6-Chloro-chroman-3-carboxylic acid amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.